Cas no 3328-70-9 (4-Hydroxyisophthalaldehyde)

4-Hydroxyisophthalaldehyde structure
4-Hydroxyisophthalaldehyde structure
商品名:4-Hydroxyisophthalaldehyde
CAS番号:3328-70-9
MF:C8H6O3
メガワット:150.13144
MDL:MFCD00003334
CID:305355
PubChem ID:87570084

4-Hydroxyisophthalaldehyde 化学的及び物理的性質

名前と識別子

    • 4-Hydroxyisophthalaldehyde
    • 1,3-Benzenedicarboxaldehyde,4-hydroxy-
    • 4-hydroxybenzene-1,3-dicarbaldehyde
    • 5-FORMYLSALICYLALDEHYDE
    • 2,4-Diformylphenol
    • 2-hydroxy-1,5-benzenedicarbaldehyde
    • 3-formyl-4-hydroxybenzaldehyde
    • 4-hydroxy-1,3-benzenedicarboxaldehyde
    • 5-formyl-2-hydroxybenzaldehyde
    • 4-Hydroxybenzene-1,3-dicarboxaldehyde
    • InChI=1/C8H6O3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-5,11H
    • 3328-70-9
    • FS-4930
    • MFCD00003334
    • YSZC171
    • T72316
    • CS-0112814
    • F0310
    • SY050884
    • 5-formyl salicylaldehyde
    • FEUATHOQKVGPEK-UHFFFAOYSA-
    • AA-516/30054020
    • FT-0618714
    • DTXSID90186908
    • AKOS006230379
    • 4-Hydroxyisophthalaldehyde #
    • 1,3-Benzenedicarboxaldehyde, 4-hydroxy-
    • AMY31987
    • SCHEMBL1527062
    • A821710
    • DB-019952
    • MDL: MFCD00003334
    • インチ: InChI=1S/C8H6O3/c9-4-6-1-2-8(11)7(3-6)5-10/h1-5,11H
    • InChIKey: FEUATHOQKVGPEK-UHFFFAOYSA-N
    • ほほえんだ: C1=CC(=C(C=C1C=O)C=O)O

計算された属性

  • せいみつぶんしりょう: 150.03200
  • どういたいしつりょう: 150.032
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 155
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 54.4A^2
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 6
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 自信がない
  • 密度みつど: 1.350±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 107.0 to 111.0 deg-C
  • ふってん: 266.0±25.0 ºC (760 Torr),
  • フラッシュポイント: 128.9±19.7 ºC,
  • 屈折率: 1.672
  • ようかいど: 微溶性(1 g/l)(25ºC)、
  • PSA: 54.37000
  • LogP: 1.01720
  • ようかいせい: 自信がない

4-Hydroxyisophthalaldehyde セキュリティ情報

4-Hydroxyisophthalaldehyde 税関データ

  • 税関コード:2912499000
  • 税関データ:

    中国税関番号:

    2912499000

    概要:

    291249900.他のアルデヒド系エーテル類他の酸素含有基を含むアルデヒド類、フェノール類、アルデヒド類。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、テトラホルムアルデヒド外観

    要約:

    291249900。他のアルデヒドエーテル、アルデヒドフェノール、および他の酸素官能基を有するアルデヒド。付加価値税:17.0%。税金還付率:9.0%。最恵国待遇税率:5.5%。一般関税:30.0%

4-Hydroxyisophthalaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM343695-1g
4-Hydroxyisophthalaldehyde
3328-70-9 98%+
1g
$*** 2023-05-30
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
F0310-25G
4-Hydroxyisophthalaldehyde
3328-70-9 >98.0%(GC)(T)
25g
¥7600.00 2024-04-15
abcr
AB136946-25 g
4-Hydroxyisophthalaldehyde, 98%; .
3328-70-9 98%
25g
€1485.90 2023-05-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H22840-1g
4-Hydroxyisophthalaldehyde
3328-70-9 98%
1g
¥1062.0 2023-09-07
Alichem
A019149919-10g
4-Hydroxyisophthalaldehyde
3328-70-9 95%
10g
$606.10 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
F0310-1g
4-Hydroxyisophthalaldehyde
3328-70-9 98.0%(GC&T)
1g
¥1100.0 2022-05-30
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H157418-5g
4-Hydroxyisophthalaldehyde
3328-70-9 >98.0%(GC)(T)
5g
¥1640.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H157418-250mg
4-Hydroxyisophthalaldehyde
3328-70-9 >98.0%(GC)(T)
250mg
¥135.90 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1183454-25g
4-Hydroxyisophthalaldehyde
3328-70-9 98%
25g
¥3784.00 2024-05-18
abcr
AB136946-1g
4-Hydroxyisophthalaldehyde, 98%; .
3328-70-9 98%
1g
€140.40 2025-02-21

4-Hydroxyisophthalaldehyde 関連文献

4-Hydroxyisophthalaldehydeに関する追加情報

Introduction to 4-Hydroxyisophthalaldehyde (CAS No. 3328-70-9)

4-Hydroxyisophthalaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 3328-70-9, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, characterized by its aromatic aldehyde structure with a hydroxyl substituent, has garnered considerable attention due to its versatile applications in the development of fine chemicals, agrochemicals, and pharmaceuticals. The unique electronic and steric properties of 4-Hydroxyisophthalaldehyde make it a valuable building block for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and bioactive molecules.

The chemical structure of 4-Hydroxyisophthalaldehyde consists of a benzene ring substituted with both a formyl group (CHO) and a hydroxyl group (OH) at the 1- and 4-positions, respectively. This arrangement imparts distinct reactivity patterns, enabling its participation in various chemical transformations such as condensation reactions, oxidation processes, and polymerization reactions. The presence of the hydroxyl group enhances its solubility in polar solvents, facilitating its use in aqueous-based synthetic protocols and enabling efficient purification techniques.

In recent years, 4-Hydroxyisophthalaldehyde has been extensively studied for its role in pharmaceutical research. Its derivatives have shown promise as intermediates in the synthesis of therapeutic agents targeting various diseases. For instance, studies have highlighted its utility in constructing pharmacophores for antimicrobial and anti-inflammatory drugs. The aldehyde functionality allows for facile derivatization into Schiff bases, which are known to exhibit significant biological activity. Furthermore, the hydroxyl group provides a site for further functionalization, enabling the creation of more complex molecules with tailored properties.

One notable application of 4-Hydroxyisophthalaldehyde is in the synthesis of fluorescent probes used in biochemical assays. Its ability to form stable complexes with metal ions and other biomolecules makes it an excellent candidate for developing luminescent sensors. These probes are increasingly employed in high-throughput screening systems to detect and quantify specific analytes in biological samples. The sensitivity and selectivity offered by such probes are critical for advancing diagnostic technologies and understanding biological pathways at the molecular level.

Recent advancements in green chemistry have also explored the use of 4-Hydroxyisophthalaldehyde as a sustainable building block. Researchers have developed catalytic systems that promote efficient transformations under mild conditions, reducing energy consumption and minimizing waste generation. These innovations align with the growing emphasis on environmentally friendly synthetic methodologies in industrial applications. Additionally, the compound's compatibility with biocatalytic processes has opened new avenues for enantioselective synthesis, where chiral derivatives can be produced with high enantiomeric purity.

The pharmaceutical industry has been particularly interested in exploring the potential of 4-Hydroxyisophthalaldehyde as a precursor for drug candidates. Its structural motif is found in several known active pharmaceutical ingredients (APIs), suggesting its broad applicability in medicinal chemistry. Researchers have synthesized analogs of this compound and evaluated their pharmacological effects using computational modeling and experimental techniques. Some derivatives have demonstrated inhibitory activity against enzymes involved in metabolic pathways relevant to neurological disorders, offering hope for novel therapeutic strategies.

Another emerging area involves the use of 4-Hydroxyisophthalaldehyde in materials science. Its ability to participate in cross-coupling reactions has been exploited to create conjugated polymers with applications in organic electronics. These polymers exhibit excellent charge transport properties, making them suitable for use in light-emitting diodes (LEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The development of such materials is crucial for advancing flexible electronics and sustainable energy solutions.

The synthesis of 4-Hydroxyisophthalaldehyde itself is another area of active research. Traditional methods often involve oxidation or rearrangement reactions starting from readily available precursors like isopropylbenzene or o-xylene derivatives. However, newer approaches employ transition-metal-catalyzed processes that offer improved yields and selectivity. For example, palladium-catalyzed oxidative coupling reactions have been reported to provide efficient access to this compound under ambient conditions.

In conclusion,4-Hydroxyisophthalaldehyde (CAS No. 3328-70-9) represents a versatile and valuable chemical entity with diverse applications across multiple industries. Its role as an intermediate in pharmaceutical synthesis, biochemical assays, green chemistry initiatives, and materials science underscores its importance as a research chemical. As scientific understanding progresses, further innovative uses for this compound are expected to emerge, reinforcing its significance in modern chemical research.

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